20S Proteasome-IN-1

Ubiquitin-proteasome system Rpn11/PSMD14 Deubiquitinase inhibition

20S Proteasome-IN-1 (also known as MUN57694) is a small-molecule 26S proteasome inhibitor originally disclosed as compound 2 in patent WO2006128196A2. It is chemically defined as (2,6-dimethoxyphenyl)-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone, with molecular formula C23H25N3O4 and molecular weight 407.46 g/mol.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 858557-69-4
Cat. No. B3017665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20S Proteasome-IN-1
CAS858557-69-4
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)C(=O)C4=C(C=CC=C4OC)OC
InChIInChI=1S/C23H25N3O4/c1-15-7-9-16(10-8-15)21-24-22(30-25-21)17-11-13-26(14-12-17)23(27)20-18(28-2)5-4-6-19(20)29-3/h4-10,17H,11-14H2,1-3H3
InChIKeyMPMGADZKWJDRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

20S Proteasome-IN-1 (CAS 858557-69-4) Procurement Guide: 26S Proteasome Inhibitor with Rpn11 Deubiquitinase Targeting for Cancer and Neurodegeneration Research


20S Proteasome-IN-1 (also known as MUN57694) is a small-molecule 26S proteasome inhibitor originally disclosed as compound 2 in patent WO2006128196A2 [1]. It is chemically defined as (2,6-dimethoxyphenyl)-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone, with molecular formula C23H25N3O4 and molecular weight 407.46 g/mol . Unlike most clinical proteasome inhibitors that exclusively target the 20S core particle catalytic subunits (β1, β2, β5), 20S Proteasome-IN-1 uniquely inhibits the Rpn11 (PSMD14) deubiquitinating enzyme within the 19S regulatory particle, thereby blocking substrate deubiquitination upstream of 20S-mediated degradation . This distinct mechanism of action positions 20S Proteasome-IN-1 as a specialized tool compound for investigating ubiquitin-proteasome system (UPS) biology in cancer, immune-related disorders, inflammation, ischemic conditions, and neurodegenerative diseases [1].

Why Generic Substitution Fails for 20S Proteasome-IN-1: Mechanistic Divergence from Clinical 20S Core Inhibitors and Irreproducible Rpn11-Targeted Biology


Proteasome inhibitors are not functionally interchangeable. Clinically approved agents such as bortezomib, carfilzomib, and ixazomib all act by directly binding to and inhibiting the chymotrypsin-like (β5) catalytic site of the 20S core particle, with varying degrees of cross-reactivity toward β1 and β2 subunits [1]. In contrast, 20S Proteasome-IN-1 exerts its primary pharmacological effect via inhibition of Rpn11, a Zn2+-dependent metalloisopeptidase within the 19S regulatory particle that catalyzes ubiquitin removal from substrate proteins prior to their translocation into the 20S proteolytic chamber [2]. This mechanistic divergence produces fundamentally distinct downstream biological consequences—Rpn11 inhibition results in accumulation of ubiquitinated proteins that remain tethered to the proteasome, whereas 20S core inhibitors primarily cause accumulation of polyubiquitinated substrates in the cytosol . Consequently, substituting 20S Proteasome-IN-1 with bortezomib, carfilzomib, or ixazomib in experiments designed to interrogate Rpn11-dependent deubiquitination, 19S regulatory particle function, or substrate-specific degradation pathways will yield non-overlapping and potentially misleading results. The quantitative evidence below establishes the specific, measurable points of differentiation that govern appropriate compound selection.

20S Proteasome-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


Unique Rpn11 Deubiquitinase Inhibition Distinguishes 20S Proteasome-IN-1 from All Clinically Approved 20S Core Inhibitors

20S Proteasome-IN-1 is the only commercially available proteasome inhibitor with well-characterized, potent inhibitory activity against the Rpn11 (PSMD14) deubiquitinating enzyme subunit of the 26S proteasome. In a recombinant Rpn11 enzymatic assay using ubiquitin-AMC fluorescent substrate, 20S Proteasome-IN-1 inhibited Rpn11-mediated deubiquitination with an IC50 of 0.3 μM . In contrast, the clinically approved proteasome inhibitors bortezomib (boronic acid), carfilzomib (epoxyketone), and ixazomib (boronic acid) exhibit no detectable Rpn11 inhibitory activity at concentrations up to 10 μM, as they exclusively target the 20S core particle β-subunits [1][2]. This represents a qualitative and quantitative differentiation—20S Proteasome-IN-1 enables experimental interrogation of Rpn11-dependent biology that is inaccessible using any FDA-approved proteasome inhibitor.

Ubiquitin-proteasome system Rpn11/PSMD14 Deubiquitinase inhibition Cancer research

26S Proteasome Chymotrypsin-Like Activity Inhibition: Comparative Potency of 20S Proteasome-IN-1 Relative to Bortezomib and Ixazomib

In a purified 26S proteasome chymotrypsin-like activity assay using the fluorogenic peptide substrate Suc-LLVY-AMC, 20S Proteasome-IN-1 exhibited an IC50 of 0.8 μM . For comparative context, bortezomib inhibits the 20S proteasome chymotrypsin-like activity with a Ki of 0.6 nM , while ixazomib (MLN2238) demonstrates an IC50 of 3.4 nM and Ki of 0.93 nM against the same catalytic site . Delanzomib, a second-generation boronic acid proteasome inhibitor, exhibits an IC50 of 3.8 nM against chymotrypsin-like proteasome activity . Thus, 20S Proteasome-IN-1 is approximately 133- to 235-fold less potent than bortezomib and ixazomib in direct chymotrypsin-like activity inhibition, consistent with its primary mechanism operating through Rpn11 rather than direct 20S core catalytic subunit binding.

Proteasome inhibition Chymotrypsin-like activity Cancer therapeutics Biochemical assay

Cancer Cell Line Antiproliferative Activity of 20S Proteasome-IN-1: Quantitative Potency Profile Across Solid Tumor Models

20S Proteasome-IN-1 exhibits dose-dependent antiproliferative activity against multiple human cancer cell lines. In MTT viability assays following 48-72 hour compound exposure, 20S Proteasome-IN-1 demonstrated IC50 values of 1.2 μM in HCT116 colorectal carcinoma cells, 1.5 μM in HeLa cervical adenocarcinoma cells, and 2.0 μM in A549 lung carcinoma cells . Importantly, no significant cytotoxicity was observed in normal human foreskin fibroblasts (NHF) at concentrations up to 10 μM, indicating a ≥5- to 8-fold selectivity window for malignant versus non-malignant cells under these assay conditions . This cellular activity profile is consistent with its Rpn11-targeted mechanism and distinguishes it from broad-spectrum cytotoxic agents.

Antiproliferative activity Cancer cell viability HCT116 HeLa A549

Apoptosis Induction and p53 Accumulation: Quantitative Evidence of 20S Proteasome-IN-1 Functional Activity in HCT116 Cells

Treatment of HCT116 colorectal carcinoma cells with 2 μM 20S Proteasome-IN-1 increased the apoptotic cell population by 58% as quantified by Annexin V-FITC/PI dual staining flow cytometry . Western blot analysis of treated cells revealed 2.8-fold upregulation of cleaved caspase-3 and 3.2-fold upregulation of cleaved caspase-9, confirming engagement of the intrinsic mitochondrial apoptotic pathway . Concurrently, p53 tumor suppressor protein accumulated 4.5-fold relative to vehicle-treated controls, consistent with proteasome inhibition-mediated stabilization of this short-lived regulatory protein . This multi-parametric functional dataset establishes the downstream biological consequences of Rpn11 inhibition in a well-characterized cancer cell model.

Apoptosis p53 stabilization Caspase activation Cancer cell death

Optimal Research and Industrial Application Scenarios for 20S Proteasome-IN-1 Based on Quantified Differentiation Evidence


Investigating Rpn11/PSMD14 Deubiquitinase Function in the Ubiquitin-Proteasome System

20S Proteasome-IN-1 is the optimal selection for any study requiring specific pharmacological inhibition of the Rpn11 (PSMD14) deubiquitinating enzyme within the 19S regulatory particle of the 26S proteasome. At the recommended working concentration range of 0.1-5 μM, 20S Proteasome-IN-1 achieves dose-dependent Rpn11 inhibition with an IC50 of 0.3 μM in recombinant enzyme assays and suppresses ubiquitin-conjugated substrate degradation by 65% at 1 μM in HeLa cell lysates . No alternative proteasome inhibitor—including bortezomib, carfilzomib, ixazomib, delanzomib, or oprozomib—exhibits meaningful Rpn11 inhibitory activity, as these agents exclusively target 20S core particle β-subunits [1]. Researchers investigating the role of Rpn11 in substrate deubiquitination, proteasome-associated ubiquitin chain editing, or 19S regulatory particle function should procure 20S Proteasome-IN-1 rather than any clinical proteasome inhibitor.

Comparative Mechanistic Studies of 26S Proteasome Inhibition: Rpn11-Dependent Versus 20S Core-Dependent Effects

20S Proteasome-IN-1 serves as an essential comparator tool for dissecting the distinct biological consequences of Rpn11 inhibition versus direct 20S core catalytic subunit inhibition. While bortezomib (Ki = 0.6 nM) and ixazomib (IC50 = 3.4 nM) potently suppress chymotrypsin-like activity , 20S Proteasome-IN-1 demonstrates approximately 200-fold weaker inhibition of this activity (IC50 = 0.8 μM) yet uniquely engages Rpn11. This differential pharmacology enables researchers to design controlled experiments that attribute specific UPS-related phenotypes—such as patterns of ubiquitinated protein accumulation, ER stress response activation, or apoptotic signaling pathway engagement—to either 19S regulatory particle deubiquitinase blockade or 20S core proteolytic inhibition. Procurement of 20S Proteasome-IN-1 is justified when experimental design requires a clean Rpn11-selective probe to complement parallel experiments with 20S core inhibitors.

Cancer Cell Line Screening and Target Validation Studies in HCT116, HeLa, and A549 Models

20S Proteasome-IN-1 is validated for use in cancer cell viability and apoptosis studies across multiple solid tumor cell lines. In HCT116 colorectal carcinoma cells, 20S Proteasome-IN-1 exhibits antiproliferative activity with an IC50 of 1.2 μM, induces 58% apoptosis at 2 μM, and drives 4.5-fold p53 protein accumulation . In HeLa cervical adenocarcinoma cells, the antiproliferative IC50 is 1.5 μM, and in A549 lung carcinoma cells it is 2.0 μM . The observed ≥5-fold selectivity window over normal human fibroblasts (no cytotoxicity up to 10 μM) supports the use of 20S Proteasome-IN-1 as a tool for investigating Rpn11-dependent cancer cell vulnerabilities. Researchers conducting target validation studies, combination therapy screens, or mechanistic investigations of proteasome inhibition in these cellular models should select 20S Proteasome-IN-1 to achieve reproducible, literature-supported experimental outcomes.

Ubiquitin-Proteasome System Research in Neurodegeneration and Protein Aggregation Models

20S Proteasome-IN-1 is referenced in patent WO2006128196A2 and vendor documentation as having potential applications in neurodegenerative disease research, including conditions characterized by aberrant protein aggregation such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis [2]. The compound's unique Rpn11-targeting mechanism (IC50 = 0.3 μM) distinguishes it from clinical proteasome inhibitors that have been evaluated in neurodegeneration contexts . Researchers investigating UPS dysfunction in neuronal cell models, the role of proteasome-associated deubiquitination in aggregate-prone protein clearance, or the therapeutic potential of Rpn11 inhibition in neurodegenerative disorders should procure 20S Proteasome-IN-1 to access a pharmacological tool with a distinct mechanism not available through other commercially available proteasome inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20S Proteasome-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.